NMDA Receptor Functional IC₅₀: MXPr (1.647 μM) Is ~2-Fold Less Potent Than MXE (0.841 μM) in Identical Patch-Clamp Assay
In a direct head-to-head electrophysiological comparison using cartwheel cells from the mouse dorsal cochlear nucleus, MXPr exhibited an NMDA-induced inward current IC₅₀ of 1.647 μM, compared to 0.841 μM for MXE and 0.060 μM for the reference antagonist MK-801 [1]. This represents a 1.96-fold lower potency for MXPr relative to MXE under identical experimental conditions. In a separate cross-study, MXE (0.524 μM), deoxymethoxetamine (DMXE; 0.679 μM), and methoxisopropamine (MXiPr; 0.661 μM) all showed greater NMDA receptor inhibitory potency than MXPr (1.647 μM), while N-desethyl-MXE (1.649 μM) was equipotent [2].
| Evidence Dimension | NMDA receptor functional antagonism (IC₅₀ on NMDA-evoked inward current) |
|---|---|
| Target Compound Data | MXPr IC₅₀ = 1.647 μM |
| Comparator Or Baseline | MXE IC₅₀ = 0.841 μM; MK-801 IC₅₀ = 0.060 μM (same assay). Cross-study: MXE 0.524 μM; MXiPr 0.661 μM; DMXE 0.679 μM; N-desethyl-MXE 1.649 μM |
| Quantified Difference | MXPr is 1.96-fold less potent than MXE (same study); 3.15-fold less potent than MXE in cross-study comparison; equipotent to N-desethyl-MXE |
| Conditions | Mouse dorsal cochlear nucleus cartwheel cells; microiontophoretic NMDA application; whole-cell patch-clamp recording at −70 mV holding potential [1] |
Why This Matters
The ~2-fold potency reduction relative to MXE dictates different working concentration ranges in vitro and necessitates dose adjustment in in vivo studies; procurement decisions based on target potency requirements must account for this quantitative difference.
- [1] Irie T, Yamazaki D, Kikura-Hanajiri R. A potential of methoxpropamine to be a widespread recreational drug: it blocks NMDA receptors and inhibits NMDA receptor-mediated synaptic transmission in a brain preparation of mice. Forensic Toxicol. 2021;39(2):474-480. doi:10.1007/s11419-021-00571-0. View Source
- [2] Irie T, Yamazaki D, Kikura-Hanajiri R. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. J Pharmacol Sci. 2022;150(4):233-237. doi:10.1016/j.jphs.2022.09.003. View Source
